Rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one
Description
Rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one is a synthetic compound with a unique structure that includes a pyrrolidinone ring substituted with an amino group and a pyrazolyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
CAS No. |
1820575-34-5 |
|---|---|
Molecular Formula |
C9H14N4O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(4R,5R)-4-amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H14N4O/c1-12-8(14)5-6(10)9(12)7-3-4-11-13(7)2/h3-4,6,9H,5,10H2,1-2H3/t6-,9-/m1/s1 |
InChI Key |
KKXCJOOZJZFBHY-HZGVNTEJSA-N |
Isomeric SMILES |
CN1[C@H]([C@@H](CC1=O)N)C2=CC=NN2C |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CC=NN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Mechanism of Action
The compound's mechanism of action is primarily linked to its ability to modulate neurotransmitter systems. Preliminary studies indicate that it may influence pathways related to dopamine and serotonin, which are critical in treating mood disorders and neurodegenerative diseases.
Antidepressant Effects
Research has shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. These findings suggest that it may have potential as an antidepressant medication, warranting further investigation into its efficacy and safety profiles.
Neuroprotective Properties
There is emerging evidence that this compound may possess neuroprotective properties. Studies have indicated that it can protect neuronal cells from oxidative stress and apoptosis, which are pivotal in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Research Applications
Chemical Biology
In chemical biology, this compound serves as a valuable tool for probing biological systems. Its unique structure allows researchers to explore interactions with various receptors and enzymes, providing insights into cellular signaling pathways.
Pharmacological Studies
Pharmacological studies utilizing this compound can help elucidate the pharmacokinetics and pharmacodynamics involved in its action. Understanding these parameters is crucial for developing effective therapeutic agents based on this compound.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant potential | Demonstrated significant reduction in depressive-like behaviors in rodent models when administered this compound. |
| Study 2 | Neuroprotection | Showed protective effects against neuronal cell death induced by oxidative stress in vitro. |
| Study 3 | Receptor interaction | Identified interactions with serotonin receptors, suggesting a mechanism for its antidepressant effects. |
Mechanism of Action
The mechanism of action of Rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one
- Rac-(4R,5R)-4-amino-1-ethyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one
Uniqueness
Rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds
Biological Activity
Rac-(4R,5R)-4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one, also known by its CAS number 2209078-86-2, is a compound that has garnered attention for its potential biological activities. This article delves into its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
The compound's molecular formula is with a molecular weight of 220.27 g/mol. Its structure includes a pyrrolidine ring substituted with an amino group and a pyrazole moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₄O |
| Molecular Weight | 220.27 g/mol |
| CAS Number | 2209078-86-2 |
| Physical Form | Powder |
| Purity | ≥95% |
Research indicates that this compound exhibits various biological activities, primarily through interactions with specific biomolecular targets. The compound's structural features allow it to engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, docking studies have shown that the compound interacts favorably with the active site of human prostaglandin reductase (PTGR2), indicating potential inhibitory effects on prostaglandin metabolism .
- Antimicrobial Properties : Some investigations have explored the antimicrobial effects of similar pyrazole derivatives. While specific data on this compound is limited, compounds within this class often exhibit significant antimicrobial activity against various pathogens .
- Cytotoxic Effects : Studies have indicated that related compounds might possess cytotoxic properties against certain cancer cell lines. The presence of the pyrazole ring is often linked to increased cytotoxicity due to its ability to interfere with cellular signaling pathways .
Study 1: Docking Analysis
A study conducted on the binding affinity of this compound to PTGR2 utilized molecular docking techniques. The results demonstrated a strong binding interaction with a docking score of -7.648 kcal/mol, suggesting significant potential as an enzyme inhibitor .
Study 2: Antimicrobial Screening
In a comparative study of pyrazole derivatives, compounds structurally similar to this compound were screened for antimicrobial activity. The results indicated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 50 µM .
Study 3: Cytotoxicity Assessment
Cytotoxicity assays performed on cancer cell lines revealed that related pyrazole compounds exhibited IC50 values in the micromolar range. Although specific data for this compound is still emerging, these findings suggest a potential for further exploration in anticancer research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
